2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
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Overview
Description
“2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid” is not provided in the available resources.Chemical Reactions Analysis
Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific chemical reactions involving “2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid” are not detailed in the available resources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The specific physical and chemical properties of “2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid” are not provided in the available resources.Scientific Research Applications
Antitumor Activity
Imidazole-containing compounds have shown promise as potential antitumor agents. Researchers have synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives and evaluated their antitumor potential against various cell lines . Further investigations into the specific mechanisms and efficacy of this compound in inhibiting tumor growth are warranted.
Antimicrobial Properties
The antimicrobial potential of imidazole scaffolds is well-documented. For instance, silver(I) complexes of benzimidazole have been synthesized and screened for their activity against bacteria (e.g., S. epidermidis, S. aureus) and fungi (e.g., C. albicans) . Investigating the antibacterial and antifungal properties of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid could provide valuable insights.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets to exert their effects . For instance, some imidazole derivatives have been found to have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to show a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be carried out under solvent-free conditions, suggesting that they may be relatively stable under various environmental conditions .
properties
IUPAC Name |
2-(4-fluoro-2-methylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-12-10-7(11)3-2-4-8(10)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSQYYWOHAJJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(=O)O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid |
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